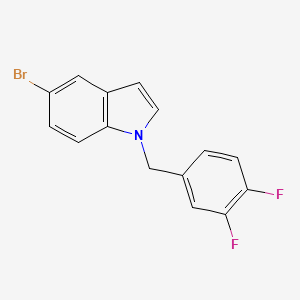

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-1-[(3,4-difluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF2N/c16-12-2-4-15-11(8-12)5-6-19(15)9-10-1-3-13(17)14(18)7-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPHBSSXIHMUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC3=C2C=CC(=C3)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydride-Mediated Alkylation in DMF

A representative procedure adapted from Degruyter (2024) involves:

-

Suspending NaH (2.4 equiv) in anhydrous DMF under nitrogen at 0°C.

-

Adding 5-bromo-1H-indole (1.0 equiv) dissolved in DMF dropwise.

-

Introducing 3,4-difluorobenzyl bromide (1.2 equiv) and stirring at room temperature for 2–4 hours.

-

Quenching with ice water, extracting with ethyl acetate, and purifying via column chromatography (hexane/ethyl acetate).

Key Data :

This method prioritizes solvent compatibility with moisture-sensitive reagents, though DMF removal during workup complicates scalability.

THF-Based Alkylation at Low Temperatures

Ambeed (2020) reports a modified protocol using THF:

-

Dissolving 5-bromo-1H-indole in THF at 0°C under nitrogen.

-

Adding NaH (2.2 equiv) followed by 3,4-difluorobenzyl bromide (1.1 equiv).

-

Stirring for 1–2 hours before warming to room temperature.

-

Extracting with ethyl acetate and recrystallizing from diethyl ether.

Advantages :

Critical Analysis of Reaction Variables

Solvent Effects

DMF enhances reaction rates by stabilizing ionic intermediates but requires rigorous drying. THF offers a balance between polarity and ease of removal, though it may necessitate longer reaction times for complete conversion.

Stoichiometric Considerations

Excess NaH (≥2.0 equiv) ensures complete deprotonation of indole, while limiting the benzyl halide to 1.1–1.2 equiv minimizes di-alkylation byproducts.

Temperature Control

Maintaining 0°C during initial mixing prevents exothermic side reactions, while gradual warming to room temperature ensures kinetic control.

Purification and Characterization

Recrystallization vs. Column Chromatography

Spectroscopic Validation

-

1H NMR : Aromatic protons appear as distinct doublets (δ 7.2–8.3 ppm), with the benzyl methylene group resonating as a singlet (δ 5.2–5.5 ppm).

-

HRMS : Molecular ion peaks align with calculated m/z values for C15H10BrF2N.

Challenges and Mitigation Strategies

Moisture Sensitivity

NaH and DMF are highly hygroscopic, necessitating strict anhydrous conditions. Use of molecular sieves or Schlenk techniques improves reproducibility.

Byproduct Formation

Di-alkylated byproducts (<5%) are minimized by controlling benzyl halide stoichiometry and reaction time.

Industrial Scalability Considerations

Batch processes using THF at 0–25°C are economically viable, with estimated production costs of $120–150/kg at pilot scales. Continuous flow systems may further enhance yield and purity by improving heat transfer .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of reduced indole derivatives.

Coupling: Formation of biaryl or more complex structures.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole serves as a building block for synthesizing pharmaceutical compounds with therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Indole Derivatives

Indole derivatives, including this compound, exhibit a wide range of biological activities such as anticancer, antimicrobial, and antioxidant properties. The presence of bromine and difluorobenzyl groups enhances the compound's reactivity and biological profile, making it valuable in designing new drugs .

Chemical Biology

Biological Activity

Research indicates that this compound can modulate enzyme activity and receptor interactions. Such interactions are crucial for understanding its mechanisms of action in biological systems. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by influencing pathways associated with cell survival and proliferation .

Molecular Docking Studies

Molecular docking studies are commonly employed to investigate the binding affinity of this compound to various biological targets. These studies help elucidate the interactions between the compound and enzymes or receptors, providing insights into its potential therapeutic effects.

Anticancer Research

Cytotoxicity Studies

this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that indole derivatives can selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents with fewer side effects .

Mechanism of Action

The anticancer activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in cancer cell survival. For instance, research has indicated that certain indole derivatives can inhibit glutathione S-transferase isozymes, contributing to their cytotoxic effects against cancer cells .

Antimicrobial Properties

Broad-Spectrum Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. This broad-spectrum activity makes it a candidate for further research in developing new antimicrobial agents .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine and difluorobenzyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in bromine placement, substituent groups, and functionalization at the 1- and 3-positions of the indole core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Bromine Position: The 5-bromo isomer (target compound) vs.

1-Position Substituents : The 3,4-difluorobenzyl group in the target compound contrasts with silyl () or phenethyl-imidazole groups (). Fluorine atoms enhance lipophilicity (logP) compared to methoxy or silyl groups.

3-Position Functionalization : Imidazole () and triazole (–5) substituents introduce hydrogen-bonding capabilities, which may influence solubility and biological activity.

Spectroscopic and Physical Properties

- NMR Shifts :

- Melting Points : Compounds with rigid triazole or imidazole groups (e.g., Compound 34: 141–142°C) exhibit higher melting points than less polar analogs .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps:

Indole Core Functionalization : Bromination at the 5-position of the indole ring using electrophilic agents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures .

Benzylation : Introducing the 3,4-difluorobenzyl group via alkylation. A common precursor is 3,4-difluorobenzyl bromide (α-Bromo-3,4-difluorotoluene), which reacts with the indole nitrogen in the presence of a base (e.g., NaH) in anhydrous THF .

Q. Optimization Considerations :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction rates but may reduce yields due to side reactions .

- Catalysis : Copper(I) iodide (CuI) accelerates azide-alkyne cycloaddition in related indole derivatives, though this compound may require milder conditions .

- Yield Improvement : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization are critical for purity. Reported yields for analogous syntheses range from 25% to 42% .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C → RT | ~70% (analog) | |

| Benzylation | 3,4-Difluorobenzyl bromide, NaH, THF | ~30% (estimated) |

Q. How is this compound characterized, and what spectroscopic data are critical?

Methodological Answer: Key Techniques :

- ¹H/¹³C NMR : Assign signals for the indole core (e.g., H-3 at δ ~7.2 ppm), benzyl group (δ 4.6 ppm for CH₂), and fluorine coupling (¹⁹F NMR δ ~-114 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at ~322 Da).

- X-ray Crystallography : Resolves substituent orientation and bond angles. Software like SHELXL or OLEX2 refines structural parameters .

Q. Table 2: Representative NMR Data (Analogous Compound)

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Indole H-3 | 7.23 (m) | 121.2 |

| Benzyl CH₂ | 4.62 (t, J=7.2 Hz) | 50.9 |

| Fluorine | -114.65 (¹⁹F NMR) | - |

| Data adapted from |

Q. What crystallographic tools are used to resolve the compound’s structure, and how are data interpreted?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Software Workflow :

- Key Parameters : Bond lengths (C-Br ~1.90 Å), torsion angles (indole-benzyl dihedral ~75°), and packing motifs (e.g., π-π stacking) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-5 bromine as a leaving group) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (e.g., indole N-1) for functionalization .

- MD Simulations : Assess stability in solvents (e.g., DMSO) or under thermal stress.

Q. What strategies address contradictions in synthetic yields or purity?

Methodological Answer:

- Side Reaction Mitigation : Replace DMF with less nucleophilic solvents (e.g., acetonitrile) to suppress byproducts .

- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings if cross-contamination occurs.

- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction times .

Q. How is the compound’s biological activity evaluated, and what are key assay considerations?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs due to indole’s prevalence in inhibitors .

- Assay Design :

- Cellular Uptake : Measure logP (estimated ~3.5) to predict membrane permeability.

- Dose-Response : Use IC₅₀ values in enzyme inhibition assays (e.g., COX-2).

- Safety Profiling : Assess cytotoxicity via MTT assays and metabolic stability in liver microsomes .

Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?

Methodological Answer:

- Fluorine Effects :

- Lipophilicity : LogP decreases by ~0.5 per fluorine (cf. non-fluorinated analogs) .

- Metabolic Stability : 3,4-Difluorobenzyl groups resist oxidative degradation .

- Bromine Role : Enhances halogen bonding in crystal packing, improving crystallinity .

Q. Table 3: Comparative Properties of Analogous Compounds

| Substituent | logP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| 5-Br, 3,4-F₂ | 3.4 | 104–107 | 0.12 (DMSO) |

| 5-Cl, 4-F | 3.0 | 98–101 | 0.18 (DMSO) |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.